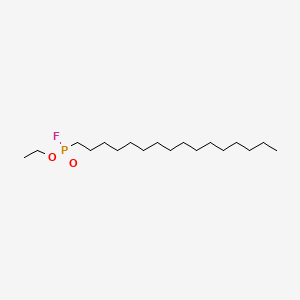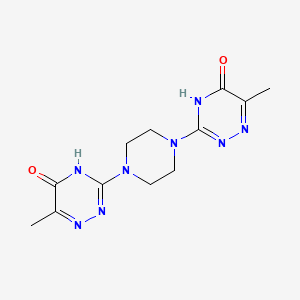
3,4-dimethoxy-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methyl-3-phenyl-2-propenal under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with similar compounds such as:
3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
3,4-dimethoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: A closely related compound with a similar structure but different substitution pattern.
The uniqueness of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific substitution pattern and potential biological activities, which distinguish it from other similar compounds .
Propiedades
Número CAS |
475429-03-9 |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14(11-15-7-5-4-6-8-15)13-20-21-19(22)16-9-10-17(23-2)18(12-16)24-3/h4-13H,1-3H3,(H,21,22)/b14-11+,20-13- |
Clave InChI |
ALVVCWPXXOKABF-GKDFUCBUSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Solubilidad |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14083311.png)

![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)

![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)




![1-(2,5-Dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083391.png)
